molecular formula C8H10BrNO2 B1287671 5-Bromo-2,4-dimethoxyaniline CAS No. 169883-36-7

5-Bromo-2,4-dimethoxyaniline

Cat. No.: B1287671
CAS No.: 169883-36-7
M. Wt: 232.07 g/mol
InChI Key: MNCWCTCUSSOSKJ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxyaniline: is an organic compound with the molecular formula C8H10BrNO2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and methoxy groups. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals and material sciences .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dimethoxyaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the oxidative deamination of neurotransmitters. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, affecting the metabolism of neurotransmitters and potentially altering neurological functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the dopamine signaling pathway by increasing dopamine levels and decreasing the levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens . This alteration in dopamine metabolism can impact cellular functions such as locomotion and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, its interaction with monoamine oxidase results in enzyme inhibition, which in turn affects the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can have a biphasic effect on EEG power spectra and coherence, with initial decreases followed by increases over time . These temporal changes are linked to its stability and the dynamics of its interactions with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild effects on locomotion and behavior, while higher doses can lead to more pronounced effects, including potential toxicity. For instance, doses of 50 mg/kg in rats have shown biphasic effects on EEG power and coherence, with initial inhibitory effects followed by excitatory effects . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through oxidative deamination and demethylation. The compound is metabolized to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among other metabolites . These metabolic pathways involve enzymes such as monoamine oxidase and other oxidases, which facilitate the breakdown and transformation of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxyaniline typically involves the bromination of 2,4-dimethoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,4-dimethoxyaniline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCWCTCUSSOSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603884
Record name 5-Bromo-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169883-36-7
Record name 5-Bromo-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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